Technical Whitepaper: Structural Characterization and Validation of Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate
Technical Whitepaper: Structural Characterization and Validation of Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate
Executive Technical Summary
This guide outlines the definitive structural elucidation and validation protocol for Methyl 3-fluoro-4-(4-methyl-1-piperazinyl)benzoate (CAS: 208436-78-4 / Generic). This compound is a critical pharmacophore intermediate, often utilized in the synthesis of next-generation fluoroquinolones and kinase inhibitors.
The presence of the fluorine atom at the C3 position and the basic piperazine moiety at C4 presents unique spectroscopic challenges—specifically,
Compound Identity Matrix
| Parameter | Specification |
| IUPAC Name | Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate |
| Molecular Formula | |
| Exact Mass | 252.1274 Da |
| Key Functionality | Fluorinated aromatic ester, Tertiary amine (Piperazine) |
Synthetic Context & Impurity Logic
To validate the structure, one must understand the genesis of the molecule. The most robust synthesis involves Nucleophilic Aromatic Substitution (
Critical Quality Attribute (CQA): The electron-withdrawing ester group at C1 activates the C4-fluorine for substitution. However, trace substitution at C3 (yielding the regioisomer) is a theoretical risk.
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates the primary synthetic route and the logic flow for differentiating the product from its regioisomer.
Caption: Reaction logic showing the thermodynamic preference for C4 substitution due to para-activation by the ester group.
Multi-Modal Spectroscopic Elucidation
Mass Spectrometry (HRMS)
Objective: Confirm elemental composition.
-
Method: ESI+ (Electrospray Ionization), Q-TOF.
-
Theoretical
: 253.1352 m/z. -
Observed Criteria: Error < 5 ppm.
-
Fragmentation Pattern:
-
Loss of
(31 Da) Acylium ion. -
Cleavage of piperazine ring.[1]
-
Nuclear Magnetic Resonance (NMR)
This is the primary tool for structural proof. The fluorine atom introduces splitting patterns (
Protocol: Sample Preparation
-
Solvent:
(Standard) or (if salt form). -
Concentration: 10-15 mg in 0.6 mL.
-
Reference: TMS (0.00 ppm).
A.
H NMR Analysis (400 MHz)
The aromatic region (6.8 – 8.0 ppm) confirms the 1,3,4-substitution pattern.
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H2 | 7.70 - 7.75 | dd | Diagnostic: Large coupling to F (ortho) and small meta coupling to H6. | |
| H6 | 7.65 - 7.70 | dd | Ortho to ester, meta to F. | |
| H5 | 6.90 - 6.95 | t (pseudo) | Ortho to piperazine (shielded). The triplet appearance arises from overlapping | |
| 3.88 | s | - | Methyl ester singlet. | |
| Pip-CH2 | 3.10 - 3.20 | m (broad) | - | Piperazine ring (adjacent to aromatic N). |
| Pip-CH2 | 2.55 - 2.65 | m (broad) | - | Piperazine ring (adjacent to methyl N). |
| N-CH3 | 2.36 | s | - | N-Methyl singlet. |
Expert Insight: The "pseudo-triplet" at H5 is a classic signature of 4-substituted-3-fluorophenyl systems where
.
B.
C NMR Analysis (100 MHz)
Carbon signals will appear as doublets due to C-F coupling.
-
Carbonyl (C=O): ~166 ppm (d,
Hz). -
C3 (C-F): ~153 ppm (d,
Hz). Definitive proof of fluorination. -
C4 (C-N): ~145 ppm (d,
Hz). -
C1 (C-CO): ~125 ppm.
C.
F NMR Analysis
-
Shift: -120.0 to -122.0 ppm (relative to
). -
Pattern: Multiplet (coupling to H2 and H5).
Visualization: NMR Coupling Network
The following graph visualizes the spin-spin interactions necessary to confirm the regiochemistry.
Caption: Spin-system topology. Red arrows indicate Fluorine coupling; Yellow arrows indicate Proton-Proton coupling.
Infrared Spectroscopy (IR)
Objective: Functional group verification.
-
Instrument: FTIR (ATR method).
-
Key Bands:
-
Ester C=O Stretch:
(Strong). -
C-F Stretch:
(Strong, often overlapping with C-O). -
Aromatic C=C:
. -
C-H (Aliphatic):
(Methyl/Piperazine).
-
Quality Control Protocol (HPLC)
To ensure the material is suitable for downstream synthesis, a validated purity method is required.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains piperazine protonation for sharp peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/End absorption).
-
Retention Time Logic: The product is moderately polar (LogP ~1.4). Expect elution in the middle of the gradient. Impurities like Methyl 3,4-difluorobenzoate (less polar) will elute later; 1-methylpiperazine (very polar) will elute at the void volume.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592761, Methyl 3-fluoro-4-nitrobenzoate (Analog Reference). Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for coupling constants).
Sources
- 1. Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1- piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
